N~2~-Acetyl-N-(4-ethoxyphenyl)-L-alpha-asparagine
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Overview
Description
N~2~-Acetyl-N-(4-ethoxyphenyl)-L-alpha-asparagine is a synthetic organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes an acetyl group, an ethoxyphenyl group, and an L-alpha-asparagine moiety. Its chemical properties and reactivity make it a subject of interest in research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N2-Acetyl-N-(4-ethoxyphenyl)-L-alpha-asparagine typically involves the acetylation of N-(4-ethoxyphenyl)-L-alpha-asparagine. This process can be carried out using acetic anhydride or acetyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is usually conducted under mild conditions, with temperatures ranging from 0°C to room temperature.
Industrial Production Methods
Industrial production of N2-Acetyl-N-(4-ethoxyphenyl)-L-alpha-asparagine may involve large-scale acetylation processes using automated reactors. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N~2~-Acetyl-N-(4-ethoxyphenyl)-L-alpha-asparagine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the acetyl or ethoxyphenyl groups can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with new functional groups.
Scientific Research Applications
N~2~-Acetyl-N-(4-ethoxyphenyl)-L-alpha-asparagine has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N2-Acetyl-N-(4-ethoxyphenyl)-L-alpha-asparagine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The acetyl and ethoxyphenyl groups may enhance the compound’s ability to penetrate biological membranes, facilitating its interaction with intracellular targets. Pathways involved in its mechanism of action may include signal transduction and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
- N~2~-Acetyl-N-(4-methoxyphenyl)-L-alpha-asparagine
- N~2~-Acetyl-N-(4-chlorophenyl)-L-alpha-asparagine
- N~2~-Acetyl-N-(4-bromophenyl)-L-alpha-asparagine
Uniqueness
N~2~-Acetyl-N-(4-ethoxyphenyl)-L-alpha-asparagine is unique due to the presence of the ethoxy group, which can influence its chemical reactivity and biological activity. Compared to similar compounds with different substituents, the ethoxy group may enhance the compound’s solubility and membrane permeability, potentially leading to distinct pharmacokinetic and pharmacodynamic properties.
Properties
CAS No. |
61980-02-7 |
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Molecular Formula |
C14H18N2O5 |
Molecular Weight |
294.30 g/mol |
IUPAC Name |
(3S)-3-acetamido-4-(4-ethoxyanilino)-4-oxobutanoic acid |
InChI |
InChI=1S/C14H18N2O5/c1-3-21-11-6-4-10(5-7-11)16-14(20)12(8-13(18)19)15-9(2)17/h4-7,12H,3,8H2,1-2H3,(H,15,17)(H,16,20)(H,18,19)/t12-/m0/s1 |
InChI Key |
GENWMFHJZNVOHD-LBPRGKRZSA-N |
Isomeric SMILES |
CCOC1=CC=C(C=C1)NC(=O)[C@H](CC(=O)O)NC(=O)C |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)C(CC(=O)O)NC(=O)C |
Origin of Product |
United States |
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